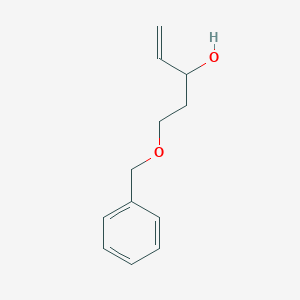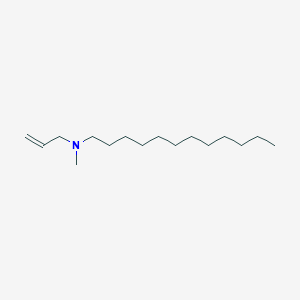![molecular formula C12H25NO2 B14288141 2-[2-(Heptan-3-yl)-1,3-oxazolidin-3-yl]ethan-1-ol CAS No. 121898-67-7](/img/structure/B14288141.png)
2-[2-(Heptan-3-yl)-1,3-oxazolidin-3-yl]ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-(Heptan-3-yl)-1,3-oxazolidin-3-yl]ethan-1-ol is a chemical compound that belongs to the class of oxazolidines. Oxazolidines are heterocyclic compounds containing a five-membered ring with three carbon atoms, one nitrogen atom, and one oxygen atom. This particular compound features a heptan-3-yl group attached to the nitrogen atom and an ethan-1-ol group attached to the carbon atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(Heptan-3-yl)-1,3-oxazolidin-3-yl]ethan-1-ol typically involves the reaction of heptan-3-amine with ethylene oxide under controlled conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the oxazolidine ring. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-[2-(Heptan-3-yl)-1,3-oxazolidin-3-yl]ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The oxazolidine ring can be reduced to form an amine.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for substitution reactions.
Major Products
Oxidation: The major products are ketones or aldehydes.
Reduction: The major product is an amine.
Substitution: The major products are halides or esters.
Scientific Research Applications
2-[2-(Heptan-3-yl)-1,3-oxazolidin-3-yl]ethan-1-ol has various applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme mechanisms and protein interactions.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[2-(Heptan-3-yl)-1,3-oxazolidin-3-yl]ethan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The oxazolidine ring can interact with active sites of enzymes, potentially inhibiting their activity. The ethan-1-ol group can form hydrogen bonds with biological molecules, affecting their function and stability.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-oxa-6-azaspiro[3.3]heptan-6-yl)ethan-1-ol
- 3-(2-oxa-6-azaspiro[3.3]heptan-6-yl)propan-1-ol
Uniqueness
2-[2-(Heptan-3-yl)-1,3-oxazolidin-3-yl]ethan-1-ol is unique due to its specific heptan-3-yl substitution, which imparts distinct chemical and physical properties. This substitution can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications.
Properties
CAS No. |
121898-67-7 |
|---|---|
Molecular Formula |
C12H25NO2 |
Molecular Weight |
215.33 g/mol |
IUPAC Name |
2-(2-heptan-3-yl-1,3-oxazolidin-3-yl)ethanol |
InChI |
InChI=1S/C12H25NO2/c1-3-5-6-11(4-2)12-13(7-9-14)8-10-15-12/h11-12,14H,3-10H2,1-2H3 |
InChI Key |
VIYJONXJODLOMD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)C1N(CCO1)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(Bicyclo[4.1.0]hept-2-ene-7,7-diyl)bis(trimethylsilane)](/img/structure/B14288059.png)
![1-(4'-Hexyl[1,1'-biphenyl]-4-yl)-3-phenylpropane-1,3-dione](/img/structure/B14288060.png)

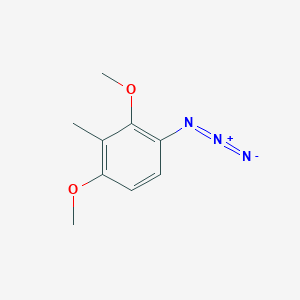
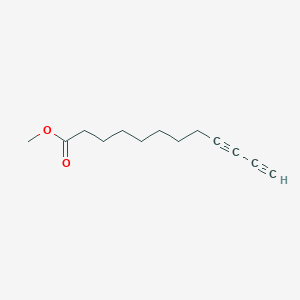
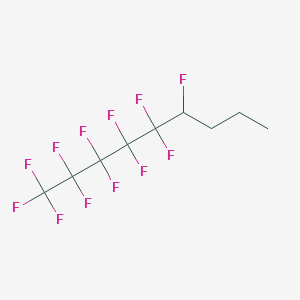


![[3-Cyano-4-(methylsulfanyl)-2-oxo-6-phenyl-2H-pyran-5-yl]acetic acid](/img/structure/B14288100.png)
![4-Methyl-1-phenyl-3-(pyridin-3-yl)pyrano[2,3-c]pyrazol-6(1H)-one](/img/structure/B14288107.png)
![2,2-Dimethyl-3-[2-(4-nitrophenyl)hydrazinylidene]-N-phenylbutanamide](/img/structure/B14288118.png)
![2-methyl-N-[(2S)-1-[[(2S)-1-[[(2S)-1-(methylamino)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]propanimidate](/img/structure/B14288125.png)
